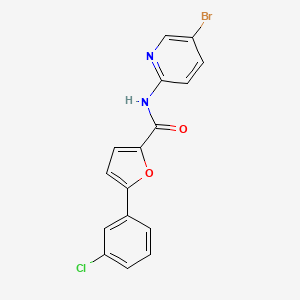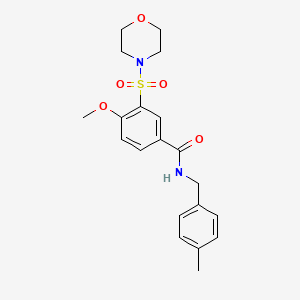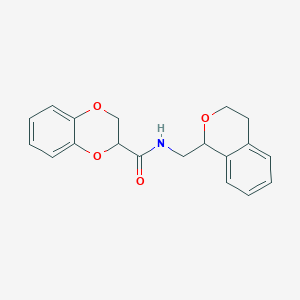
3-(acetylamino)-N,N-dipropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-N,N-dipropylbenzamide, also known as APDB, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. APDB is a structural analog of 3,4-methylenedioxy-N-methylamphetamine (MDMA), a popular recreational drug. However, unlike MDMA, APDB has not gained much popularity as a recreational drug due to its limited psychoactive effects. Instead, it has found applications in scientific research as a tool for studying the central nervous system.
作用機序
3-(acetylamino)-N,N-dipropylbenzamide acts as a serotonin and dopamine releaser by binding to the serotonin and dopamine transporters and inhibiting their reuptake. This leads to an increase in the levels of serotonin and dopamine in the synaptic cleft, resulting in enhanced neurotransmission. The exact mechanism of action of 3-(acetylamino)-N,N-dipropylbenzamide is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the dopamine D1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(acetylamino)-N,N-dipropylbenzamide are similar to those of MDMA, but with less potent effects. 3-(acetylamino)-N,N-dipropylbenzamide increases the levels of serotonin and dopamine in the brain, leading to enhanced neurotransmission. This results in a range of physiological and psychological effects, including increased heart rate, blood pressure, body temperature, and feelings of euphoria and empathy. However, the effects of 3-(acetylamino)-N,N-dipropylbenzamide are less pronounced compared to MDMA, and it has a shorter duration of action.
実験室実験の利点と制限
The advantages of using 3-(acetylamino)-N,N-dipropylbenzamide in lab experiments include its relatively simple synthesis, low cost, and availability. It is also less potent and has fewer side effects compared to MDMA, making it a safer alternative for animal studies. However, the limitations of using 3-(acetylamino)-N,N-dipropylbenzamide include its limited psychoactive effects, which may not be suitable for certain types of studies. It also has a shorter duration of action compared to MDMA, which may require more frequent dosing in experiments.
将来の方向性
There are several future directions for research on 3-(acetylamino)-N,N-dipropylbenzamide. One area of interest is the role of 3-(acetylamino)-N,N-dipropylbenzamide in the treatment of psychiatric disorders such as depression and anxiety. 3-(acetylamino)-N,N-dipropylbenzamide has been shown to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential therapeutic applications. Another area of interest is the development of new analogs of 3-(acetylamino)-N,N-dipropylbenzamide with enhanced potency and selectivity for serotonin and dopamine receptors. These analogs could be used as tools for studying the central nervous system and could have potential therapeutic applications. Overall, 3-(acetylamino)-N,N-dipropylbenzamide has the potential to be a valuable tool for scientific research and could lead to new insights into the functioning of the central nervous system.
合成法
The synthesis of 3-(acetylamino)-N,N-dipropylbenzamide involves several steps, starting from the reaction of 3,4-dimethoxyphenylacetone with nitroethane to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 1-(3,4-dimethoxyphenyl)-2-amino-propane. The final step involves acetylation of the amine group using acetic anhydride and propylamine to form 3-(acetylamino)-N,N-dipropylbenzamide. The synthesis of 3-(acetylamino)-N,N-dipropylbenzamide is relatively straightforward and can be achieved using standard laboratory equipment.
科学的研究の応用
3-(acetylamino)-N,N-dipropylbenzamide has found applications in scientific research as a tool for studying the central nervous system. It acts as a serotonin and dopamine releaser, similar to MDMA, but with less potent effects. 3-(acetylamino)-N,N-dipropylbenzamide has been used in animal studies to investigate the role of serotonin and dopamine in various behaviors such as locomotion, aggression, and anxiety. It has also been used to study the effects of serotonin and dopamine on the regulation of body temperature and the cardiovascular system.
特性
IUPAC Name |
3-acetamido-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-9-17(10-5-2)15(19)13-7-6-8-14(11-13)16-12(3)18/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOAMEIEQXPDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N,N-dipropylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)

![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)
![6-(4-ethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5152344.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5152352.png)



![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)